molecular formula C16H14N6O3S2 B2785676 5-cyclopropyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1351661-61-4

5-cyclopropyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2785676
CAS No.: 1351661-61-4
M. Wt: 402.45
InChI Key: XQNRCRZKBFUGLL-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. This complex molecule features a 1,3,4-thiadiazole core linked to an isoxazole carboxamide via a thioether bridge, a structural motif found in compounds with documented bioactive potential. The presence of the 1,3,4-thiadiazole ring is particularly significant, as this heterocycle is a known privileged structure in medicinal chemistry. Structurally similar compounds containing the 1,3,4-thiadiazole scaffold have been reported in scientific literature to exhibit a range of biological activities, including antiviral effects against viruses such as Coxsackie B4, Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1) . The inclusion of a pyridine-3-ylamino moiety further enhances the molecule's potential for molecular recognition, making it a compelling candidate for drug discovery programs. Its primary research value lies in its potential as a key intermediate or a target molecule for screening against various biological targets, particularly in the development of new antiviral and antimicrobial agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate mechanisms of action, and develop new therapeutic leads. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S2/c23-13(18-10-2-1-5-17-7-10)8-26-16-21-20-15(27-16)19-14(24)11-6-12(25-22-11)9-3-4-9/h1-2,5-7,9H,3-4,8H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNRCRZKBFUGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound with promising biological activities due to its unique structural features. This compound integrates multiple functional groups and heterocycles, which contribute to its potential pharmaceutical applications. The combination of the cyclopropyl group, isoxazole moiety, and thiadiazole ring enhances its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N6O3S2C_{16}H_{14}N_{6}O_{3}S_{2}, with a molecular weight of 402.5 g/mol. The structure consists of:

  • Cyclopropyl group : A three-membered carbon ring that may influence the compound's pharmacokinetics.
  • Isoxazole ring : Known for various biological activities including anticancer properties.
  • Thiadiazole ring : Associated with antimicrobial and anti-inflammatory effects.
  • Pyridinylamino group : Enhances interaction with biological targets.

Antimicrobial Activity

Compounds containing isoxazole and thiadiazole rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Potential

Research indicates that isoxazole derivatives can act as effective anticancer agents. The unique combination of structural features in this compound may enhance its activity compared to simpler analogs. Molecular docking studies suggest that it could interact favorably with kinases or receptors involved in cancer pathways, potentially inhibiting tumor growth.

Immunomodulatory Effects

Studies on related compounds have demonstrated immunosuppressive and immunostimulatory activities. The isoxazole moiety has been particularly noted for its role in modulating immune responses, which could be relevant for therapeutic applications in autoimmune diseases or cancer immunotherapy.

Synthesis and Testing

The synthesis of this compound typically involves multi-step organic reactions. Each step must be optimized for yield and purity. Preliminary studies have shown that this compound exhibits differential inhibitory effects on various cancer cell lines.

Compound Activity Cell Lines Tested
5-Cyclopropyl-N-(5-(...AnticancerTK-10, HT-29
Related Thiadiazole DerivativeAntimicrobialE. coli, S. aureus

Molecular Docking Studies

Molecular docking simulations have indicated strong binding affinities for the target proteins involved in cancer progression and microbial resistance. These studies provide insights into the mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • The thiadiazole core in the target compound differentiates it from oxadiazoles (e.g., ), where oxygen replaces sulfur. This substitution alters electronic properties and reactivity .
  • The thioether bridge in the target compound contrasts with the ester or acetyl groups in benzotriazole chromones (), affecting solubility and metabolic pathways .

Physicochemical Properties and NMR Profiling

highlights the utility of NMR for comparing substituent effects in structurally related compounds. For example:

  • Regions A (positions 39–44) and B (positions 29–36): In compounds 1 and 7 (), chemical shift variations in these regions directly correlate with substituent placement. By analogy, the pyridin-3-ylamino group in the target compound would likely induce distinct shifts in analogous regions due to its electron-withdrawing nature .
  • Cyclopropyl vs.

Lumping Strategy and Functional Group Analysis

’s lumping strategy groups compounds with shared functional groups (e.g., thiadiazoles, oxadiazoles) to predict behavior. Applying this to the target compound:

  • Thioether vs. Ether Bridges : Thioethers (target compound) exhibit lower polarity and higher lipid solubility than ethers, influencing membrane permeability.
  • Pyridinylamino vs. Benzotriazole: The pyridine ring’s basicity contrasts with benzotriazole’s acidity (), altering pH-dependent solubility .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s multi-heterocyclic architecture necessitates precise coupling steps, akin to methods in and . For instance, thiadiazole-thioether formation may parallel benzotriazole-acetic acid condensations .
  • Bioactivity Potential: Structural parallels to 1,3,4-thiadiazole antimicrobial agents (e.g., sulfathiazole) suggest possible antibacterial activity, though empirical validation is required.
  • Analytical Techniques : NMR profiling () and IR/MS validation () are critical for characterizing such complex molecules .

Q & A

Q. What are the optimal synthetic routes for preparing 5-cyclopropyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole and isoxazole rings. Key steps include:
  • Thioether linkage formation : Reacting a 2-aminoethylthio intermediate with a thiadiazole precursor under reflux in acetonitrile (1–3 minutes) .
  • Cyclopropane functionalization : Introducing the cyclopropyl group via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 90°C) and catalysts like POCl₃ .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the pyridin-3-ylamino moiety.
    Optimization strategies include monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF for cyclization) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Characterization employs:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and heterocyclic ring formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if applicable): Resolve 3D conformation, particularly for stereochemical centers in the cyclopropane or thiadiazole rings .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening includes:
  • Antifungal activity : Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC determination) .
  • Antimicrobial testing : Disk diffusion assays for Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with modified pyridin-3-ylamino groups (e.g., fluorinated or methylated derivatives) to assess electronic effects on binding .
  • Thiadiazole ring substitution : Replace the thioether linkage with selenoether or oxygen-based groups to evaluate stability and potency .
  • Computational modeling : Use DFT calculations or molecular docking (e.g., with fungal CYP51 or bacterial DNA gyrase) to predict binding affinities .

Q. What mechanistic approaches resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Compare protocols for consistency in pH, inoculum size, and solvent (e.g., DMSO concentration affects antifungal activity) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation in certain models, explaining variability in in vivo vs. in vitro results .
  • Synergistic studies : Test combinations with known antifungals (e.g., fluconazole) to identify potentiating effects masked in standalone assays .

Q. How can in vivo efficacy and pharmacokinetics be systematically evaluated?

  • Methodological Answer :
  • Rodent models : Intraperitoneal administration in immunocompromised mice infected with C. albicans, monitoring survival rates and fungal burden .
  • PK/PD profiling : Measure plasma concentration via HPLC-MS/MS to determine half-life, bioavailability, and tissue distribution .
  • Metabolite identification : LC-HRMS to detect hepatic metabolites, guiding toxicity mitigation strategies .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for IC₅₀/EC₅₀ calculations .
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for antifungal activity) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify critical structural descriptors .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer :
  • Solvent optimization : Replace acetonitrile with THF or DCM for better solubility of intermediates .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .
  • Flow chemistry : Implement continuous-flow reactors to maintain precise temperature control and reduce side reactions .

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